N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUCLCPCXGIKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a compound with significant potential in pharmacological applications. Its unique structure, which incorporates a piperidine ring and sulfonamide functionality, suggests a range of biological activities, including antibacterial and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O4S2, with a molecular weight of 427.92 g/mol. The structural components include:
- A piperidine core, known for various bioactivities.
- A sulfonamide group, which enhances antibacterial properties.
- A carbamoylthiophene moiety, potentially contributing to its biological effects.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, synthesized derivatives containing the sulfonamide group showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values significantly lower than the standard thiourea, indicating their potential as effective antibacterial agents .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | 0.63 ± 0.001 |
| Reference | Thiourea | 21.25 ± 0.15 |
Enzyme Inhibition
The compound also exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial in the treatment of conditions like Alzheimer’s disease and urinary tract infections.
Acetylcholinesterase Inhibition Assay:
The inhibition was assessed using a standard assay where the absorbance at 405 nm was measured after incubation with the test compound. The results indicated strong inhibitory effects, with some compounds achieving IC50 values comparable to established inhibitors .
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7n | AChE | 1.13 ± 0.003 |
| 7o | Urease | 1.21 ± 0.005 |
Case Studies
A study focusing on the pharmacological evaluation of piperidine derivatives highlighted the relevance of such compounds in drug development. The synthesized compounds were tested for their binding affinity to bovine serum albumin (BSA), which is indicative of their pharmacokinetic properties .
Study Findings:
- Binding Affinity: Compounds showed significant binding to BSA, suggesting good bioavailability.
- Toxicity Assessment: Preliminary toxicity studies indicated acceptable safety profiles in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Sulfonyl Substituent Position: The 4-chlorophenyl group in the target compound differs from 3-chlorophenyl in compound 4–10 . For example, para-substitution may enhance membrane permeability compared to meta-substitution. Di-halogenated sulfonyl groups (e.g., 2,4-dichlorophenyl in 4–20) reduce synthetic yields (48% vs. 75% for dimethylphenyl in 4–22) but may improve target affinity .
Heterocyclic Moieties :
- The 3-carbamoylthiophen-2-yl group in the target compound is smaller and more polar than the benzo[d]thiazol-2-yl group in 4–10–4–26 . Thiophene derivatives often exhibit improved solubility over bulkier aromatic systems.
- Oxadiazole -containing analogs (e.g., ) demonstrate antibacterial activity, suggesting the target compound’s thiophene carbamoyl group could be optimized for similar applications .
Synthetic Efficiency :
- Yields for similar compounds vary widely (16–75%), influenced by sulfonyl group complexity. For instance, trifluorophenyl derivatives (e.g., 4–26) show low yields (16%) due to steric hindrance . The target compound’s synthesis, if analogous to , may involve moderate yields via sulfonylation and carboxamide coupling .
Biological Activity Trends :
Q & A
Q. What are the key synthetic pathways for N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Piperidine ring functionalization : Introduction of the sulfonyl group via reaction with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Thiophene coupling : Amidation at the 3-carbamoylthiophen-2-yl moiety using carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperidine-carboxamide core .
- Optimization parameters : Temperature (40–60°C for amidation), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for sulfonylation) to maximize yield (reported 60–75%) and purity (>95% by HPLC) .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonylation and amidation. Key signals include:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 428.08 for CHNOS) .
- X-ray crystallography : Optional for resolving 3D conformation of the piperidine-thiophene interface .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbamoyl group .
- Handling : Use gloves and fume hoods due to potential acute toxicity (Category 4 for oral/dermal exposure) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications :
- Biological assays :
- Enzyme inhibition (e.g., kinase panels) using fluorescence polarization .
- Cytotoxicity profiling (IC) in cancer cell lines (e.g., HCT-116 or HeLa) .
Q. What computational strategies are effective for predicting target engagement or off-target risks?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or PI3K) via the sulfonyl and carboxamide pharmacophores .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP ~3.2) and cytochrome P450 inhibition risks (e.g., CYP3A4) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values may arise from:
- Assay conditions : Differences in ATP concentration (1 mM vs. 10 μM) in kinase assays .
- Cell line variability : Genetic drift in cancer models (validate via STR profiling) .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase inhibition) .
Methodological Frameworks
Q. What in silico and experimental approaches synergize for lead optimization?
- Fragment-based design : Combine molecular dynamics (MD) simulations (50 ns trajectories) with SPR (surface plasmon resonance) to validate binding kinetics .
- Parallel synthesis : Generate 20–50 analogs via automated solid-phase synthesis for high-throughput SAR .
Q. How can metabolic stability be assessed preclinically?
- Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS (t <30 min indicates rapid clearance) .
- Reactive metabolite screening : Glutathione trapping assays to detect thiophene-S-oxide intermediates .
Comparative Analysis
Q. How does this compound compare to structurally related sulfonamide-piperidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
